molecular formula C16H28O2Si B11846970 2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol CAS No. 497157-41-2

2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol

Cat. No.: B11846970
CAS No.: 497157-41-2
M. Wt: 280.48 g/mol
InChI Key: VUHXBLIQNZPFFW-UHFFFAOYSA-N
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Description

2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol is an organic compound with the molecular formula C16H28O2Si. It is a colorless to almost colorless liquid that is sensitive to moisture and acids. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(2-hydroxyethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. This selectivity is crucial in organic synthesis, where precise control over reaction pathways is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol is unique due to its specific functional groups and steric protection provided by the tert-butyldimethylsilyl group. This uniqueness allows for selective reactions and applications in various fields .

Properties

CAS No.

497157-41-2

Molecular Formula

C16H28O2Si

Molecular Weight

280.48 g/mol

IUPAC Name

2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]ethanol

InChI

InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-13-11-15-9-7-6-8-14(15)10-12-17/h6-9,17H,10-13H2,1-5H3

InChI Key

VUHXBLIQNZPFFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1CCO

Origin of Product

United States

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